Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Overview
Description
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a compound with the CAS Number: 134388-85-5 . It has a molecular weight of 221.26 . The IUPAC name for this compound is ethyl 6-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Enantioselective Synthesis
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been utilized in the enantioselective synthesis of certain compounds. For instance, (Paál et al., 2008) describe a process involving dynamic kinetic resolution to synthesize both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high enantiopurity.
Chemical Reactions with Nitrogen-centered Nucleophiles
Research has explored the reactions of this compound with active nitrogen-centered nucleophiles. (Surikova et al., 2008) investigated these reactions, leading to the formation of various complex compounds.
Lipase-Catalyzed Dynamic Kinetic Resolution
In another study, (Forró et al., 2016) used lipase-catalyzed dynamic kinetic hydrolysis for synthesizing enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This method was important for obtaining high enantiopurity and good chemical yields.
Phenolic Oxidative Coupling
Phenolic oxidative coupling is another application where this compound finds usage. (Kametani et al., 1971) demonstrated the synthesis of indenoisoquinoline through the phenolic oxidative coupling of this compound.
Enzymatic Oxidation
The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids, including this compound, has been studied. (Coutts et al., 1980) focused on oxidative decarboxylation using enzymes like horseradish peroxidase or fungal laccase.
Synthesis of Antimicrobial Agents
Research has also been conducted on the synthesis of antimicrobial agents using this compound. (Abdel-Mohsen, 2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives with significant antimicrobial activity.
Photochemical Synthesis
The compound has been used in photochemical synthesis as well. (Nimgirawath & Taylor, 1983) utilized it in the photochemical synthesis of 8H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-one, highlighting its versatility in synthetic chemistry.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, medical advice should be sought .
Properties
IUPAC Name |
ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11/h3-4,7,11,13-14H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVSJYMKQPONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437211 | |
Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780004-18-4 | |
Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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